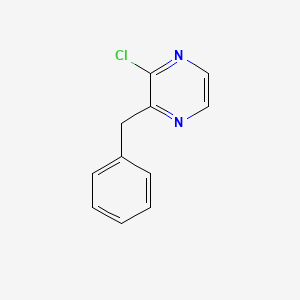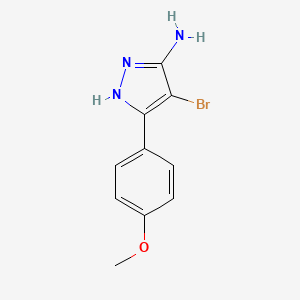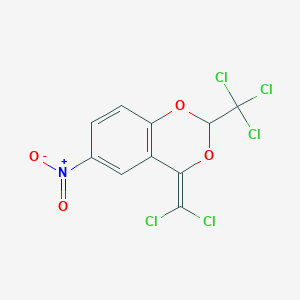
Pyrazine, 2-chloro-3-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine, 2-chloro-3-(phenylmethyl)-: is a heterocyclic aromatic organic compound It consists of a pyrazine ring substituted with a chlorine atom at the second position and a phenylmethyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable pyrazine derivative. For example, starting with 2-chloropyrazine, a benzyl group can be introduced at the third position using a benzyl halide under basic conditions.
Cyclization Reactions: Another approach involves cyclization reactions where a precursor molecule containing the necessary functional groups undergoes ring closure to form the pyrazine ring with the desired substitutions.
Industrial Production Methods: Industrial production of pyrazine derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes typically include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Steps: Employing techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: Pyrazine, 2-chloro-3-(phenylmethyl)- can undergo various substitution reactions, particularly at the chlorine-substituted position. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents or the pyrazine ring itself.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can be used to introduce additional substituents onto the pyrazine ring.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and copper complexes.
Major Products:
Substituted Pyrazines: Depending on the reagents used, various substituted pyrazines can be formed.
Oxidized or Reduced Derivatives: Products with altered oxidation states of the substituents or the pyrazine ring.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed as ligands in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development due to its biological activity.
Antimicrobial Agents: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry:
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which pyrazine, 2-chloro-3-(phenylmethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
類似化合物との比較
2-Chloro-3-methylpyrazine: Similar structure but with a methyl group instead of a phenylmethyl group.
2-Chloro-3-(2-methylpropyl)pyrazine: Similar structure but with a 2-methylpropyl group instead of a phenylmethyl group.
Uniqueness:
Substituent Effects: The presence of the phenylmethyl group can significantly alter the compound’s chemical properties and biological activity compared to other similar compounds.
Reactivity: The specific substituents on the pyrazine ring can influence the compound’s reactivity in various chemical reactions.
特性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC名 |
2-benzyl-3-chloropyrazine |
InChI |
InChI=1S/C11H9ClN2/c12-11-10(13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChIキー |
ZBOJSNPGBJMUSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12045791.png)


![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12045808.png)



